molecular formula C21H18N4O3S3 B4879113 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4879113
M. Wt: 470.6 g/mol
InChI Key: YYYGKCVEKHYCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-d]pyrimidine scaffold substituted at position 5 with a 4-methylphenyl group. A sulfanyl (-S-) bridge at position 4 connects the core to an acetamide moiety, which is further linked to a 4-sulfamoylphenyl group.

Properties

IUPAC Name

2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S3/c1-13-2-4-14(5-3-13)17-10-29-20-19(17)21(24-12-23-20)30-11-18(26)25-15-6-8-16(9-7-15)31(22,27)28/h2-10,12H,11H2,1H3,(H,25,26)(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYGKCVEKHYCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine.

    Introduction of the 4-methylphenyl group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol reagent.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.

    Introduction of the sulfamoylphenyl group: This can be achieved through a sulfonation reaction followed by amide formation.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

    Pharmacology: Its biological activity can be studied to understand its mechanism of action, pharmacokinetics, and pharmacodynamics.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biology: It can be used as a tool compound to study biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to the active site of enzymes, inhibiting their activity, while the sulfamoylphenyl group can enhance its solubility and bioavailability, allowing it to reach its target more effectively. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications: Thieno[2,3-d]pyrimidine Derivatives

Compound 10 : N-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
  • Key Difference : Oxygen (-O-) replaces sulfur (-S-) at position 3.
  • Properties : Melting point (204–205°C), molecular weight 376.0 g/mol, 58% yield .
  • Impact : The oxy linker reduces electron density and may alter binding kinetics compared to sulfanyl.
AGN-PC-04HUCQ : 2-[5-Ethyl-6-methyl-4-oxo-3-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
  • Key Differences : Ethyl and methyl groups at positions 5/6; oxolane (tetrahydrofuran) substituent at position 3.
  • Properties : Molecular formula C₂₃H₂₇N₃O₃S₂ (457.61 g/mol) .
  • Impact : Bulkier substituents may enhance steric hindrance, while the oxolane group improves solubility.

Acetamide Tail Modifications

N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
  • Key Difference : 4-Chlorophenyl replaces 4-sulfamoylphenyl.
  • Properties : CAS 496023-43-9; molecular formula C₂₂H₁₈ClN₃S₂ .
N-(4-Bromophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
  • Key Difference : Bromine replaces sulfamoyl.
  • Impact : Bromine’s larger atomic radius and higher lipophilicity may prolong metabolic stability but increase toxicity risks .
Methyl 4-[[2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
  • Key Difference : Esterified benzoate group replaces sulfamoylphenyl.
  • Properties : Molecular formula C₂₃H₁₉N₃O₃S₂ (457.55 g/mol) .
  • Impact : The ester may act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid.

Functional Group Variations

B12/B13 : Tetrahydropyrimidinyl-linked Acetamides
  • Key Difference : Tetrahydropyrimidinyl-oxygen (B12) or -sulfur (B13) bridges.
  • Impact : Altered hydrogen-bonding capacity and metabolic pathways compared to the sulfamoyl group .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Not explicitly given ~450–460 (estimated) 4-Sulfamoylphenyl, 4-methylphenyl High polarity, hydrogen-bond donor
Compound 10 C₂₁H₁₈N₃O₂S 376.0 4-Oxy linker, 4-methylphenyl MP 204–205°C, 58% yield
AGN-PC-04HUCQ C₂₃H₂₇N₃O₃S₂ 457.61 Oxolane, ethyl/methyl groups Enhanced solubility
N-(4-Chlorophenyl) derivative C₂₂H₁₈ClN₃S₂ 448.0 4-Chlorophenyl High lipophilicity
Methyl benzoate derivative C₂₃H₁₉N₃O₃S₂ 457.55 Esterified benzoate Prodrug potential

Research Findings and Therapeutic Potential

  • Anticancer Activity : Analogues in inhibit MCL-1/BCL-2, suggesting apoptotic induction in cancer cells .
  • Antimicrobial Potential: Acetamide derivatives (e.g., ) show antimicrobial activity, though the sulfamoyl group’s role here is untested .
  • Metabolic Stability : Methyl and halogen substituents () may slow oxidative metabolism, improving half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.